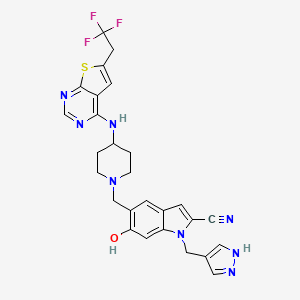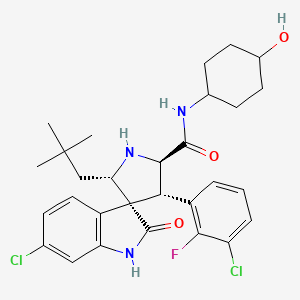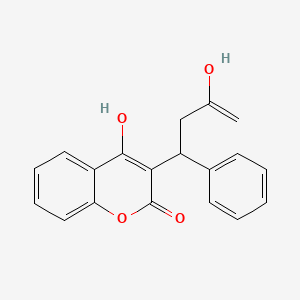![molecular formula C42H50N8O7 B609094 2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole CAS No. 1246470-32-5](/img/structure/B609094.png)
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-4882 is a potent HCV NS5A inhibitor.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
A study by Poomathi et al. (2015) explored the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reactions. These compounds, including derivatives of 2-pyrrolidin-2-yl-1H-imidazole, were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction, highlighting their potential in chemical research and synthesis (Poomathi et al., 2015).
Drug Discovery and Hepatitis C Virus Inhibition
Coburn et al. (2013) reported on the development of MK-8742, an HCV NS5A inhibitor, which includes a 2-pyrrolidin-2-yl-1H-imidazole derivative. This compound was found to be effective against multiple genotypes of the hepatitis C virus, demonstrating its significance in antiviral drug development (Coburn et al., 2013).
Antibacterial and Antifungal Applications
Research by Patel et al. (2015) involved the synthesis of novel heterocyclic compounds, including pyrrolidin-2-one derivatives, to evaluate their antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
A study by Hwang et al. (2019) focused on synthesizing imidazole-pyridine derivatives, including 2-pyrrolidin-2-yl-1H-imidazole, for use as blue light-emitting materials in OLED devices. This application highlights the potential of these compounds in the field of display technology (Hwang et al., 2019).
Catalytic Processes
A study by Liu et al. (2017) showcased the use of 2-pyrrolidin-2-yl-1H-imidazole derivatives in catalyzing the oxidation of alcohols to aldehydes using H2O2. This research demonstrates the compound's utility in facilitating important chemical transformations (Liu et al., 2017).
Eigenschaften
CAS-Nummer |
1246470-32-5 |
|---|---|
Produktname |
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole |
Molekularformel |
C42H50N8O7 |
Molekulargewicht |
778.911 |
IUPAC-Name |
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole |
InChI |
InChI=1S/C28H28N6O/c1-3-21(29-11-1)24-16-31-27(34-24)18-7-5-17(6-8-18)26-14-20-13-19(9-10-25(20)35-26)23-15-32-28(33-23)22-4-2-12-30-22/h5-10,13-16,21-22,29-30H,1-4,11-12H2,(H,31,34)(H,32,33) |
InChI-Schlüssel |
QKFUCROVTLGTAV-VOIOCNMVSA-N |
SMILES |
C1CC(NC1)C2=CN=C(N2)C3=CC=C(C=C3)C4=CC5=C(O4)C=CC(=C5)C6=CN=C(N6)C7CCCN7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-4882; MK 4882; MK4882. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



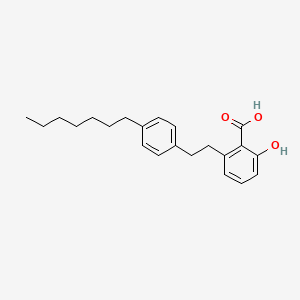
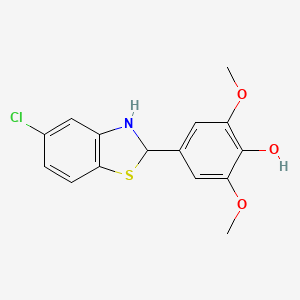
![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
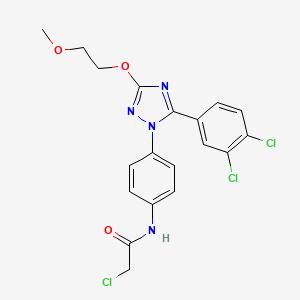
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
